4-Morpholineacetamide, N-(2-iodophenyl)-, also known by its Chemical Abstracts Service number 19591-17-4, is a compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring bonded to an acetamide group and an iodine-substituted phenyl group. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be sourced from various chemical suppliers and is classified under organic compounds with specific structural characteristics. It is categorized as a morpholine derivative due to the presence of the morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.
The synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-iodoaniline with morpholine and acetic anhydride or acetic acid. The general reaction scheme can be represented as follows:
The technical details of this synthesis can include monitoring via thin-layer chromatography (TLC) and characterizing the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular formula of 4-Morpholineacetamide, N-(2-iodophenyl)- is . Its structure consists of a morpholine ring attached to an acetamide group and a 2-iodophenyl substituent.
This structural data indicates the presence of functional groups that may influence its reactivity and biological activity.
4-Morpholineacetamide, N-(2-iodophenyl)- can participate in various chemical reactions typical for amides and heterocycles:
These reactions are significant for developing derivatives with enhanced pharmacological properties.
For example, similar morpholine compounds have been studied as inhibitors for various enzymes involved in disease pathways, suggesting that this compound may also possess similar properties.
The physical properties of 4-Morpholineacetamide, N-(2-iodophenyl)- include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings.
4-Morpholineacetamide, N-(2-iodophenyl)- has potential applications in several scientific fields:
Morpholine-containing compounds represent a structurally diverse class of pharmacophores with established significance in drug discovery. Characterized by a six-membered heterocycle containing both nitrogen and oxygen atoms, the morpholine ring contributes distinct physicochemical and pharmacological properties to drug molecules. When strategically combined with acetamide functionalities, these hybrid structures demonstrate enhanced molecular recognition capabilities and improved pharmacokinetic profiles, positioning them as versatile scaffolds in targeted therapeutic development [2].
The integration of morpholine into bioactive compounds has undergone significant evolution driven by structure-activity relationship (SAR) studies. As a privileged scaffold, morpholine enhances potency through targeted molecular interactions with enzymes and receptors, particularly kinases. Its oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets, while the ring structure contributes to conformational restraint that improves binding specificity. Medicinal chemists have systematically modified morpholine derivatives to optimize target engagement and physicochemical properties, leading to its incorporation in diverse therapeutic classes including anticancer, antiviral, antimicrobial, and central nervous system agents [2]. The morpholine ring significantly influences pharmacokinetic behavior by modulating solubility, membrane permeability, and metabolic stability. Its ability to serve as a bioisostere for piperidine, piperazine, and tetrahydropyran rings has expanded molecular design strategies, enabling fine-tuning of electronic and steric properties while maintaining favorable drug-like characteristics [2].
Iodo-substituted arylacetamides represent a specialized structural class in precision drug design, leveraging the unique properties of iodine atoms for enhanced target interaction. The large atomic radius and polarizability of iodine facilitate distinctive halogen bonding interactions with biomolecular targets, particularly with carbonyl groups and electron-rich amino acid residues. These interactions confer precise orientation within binding pockets, improving binding affinity and selectivity. The electron-withdrawing nature of the ortho-iodo substituent in compounds such as N-(2-iodophenyl) derivatives modulates the electron density of the adjacent acetamide group, potentially enhancing hydrogen-bond accepting capacity and metabolic stability [1]. The ortho-substitution pattern creates steric constraints that influence molecular conformation and binding geometry, potentially enhancing selectivity for specific biological targets. This spatial orientation differentiates it from meta- or para-substituted analogs, which lack comparable steric and electronic effects on molecular recognition [4].
Despite promising structural features, 4-morpholineacetamide derivatives specifically incorporating the N-(2-iodophenyl) moiety remain underexplored, presenting significant research opportunities. Key knowledge gaps include the structure-activity relationships specific to the ortho-iodo substitution pattern when conjugated with morpholineacetamide, particularly regarding enzyme inhibition profiles and cellular target engagement. The structural characterization of the specific compound 4-morpholineacetamide, N-(2-iodophenyl)- is notably absent from comprehensive public chemistry databases, with limited synthetic and analytical data available [1]. The therapeutic potential of this hybrid scaffold remains largely unexplored across disease domains where morpholine pharmacophores have demonstrated promise, including oncology (kinase inhibition), infectious diseases (antimicrobial activity), and central nervous system disorders. Additionally, the metabolic stability and biotransformation pathways of iodoaryl-morpholine hybrids require systematic investigation to address potential liabilities related to deiodination or morpholine ring oxidation [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1